(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound containing a bromophenyl group and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the azabicyclohexane core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclohexane structure. The bromophenyl group is then introduced through a substitution reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromophenyl group may interact with receptors or enzymes, while the azabicyclohexane structure can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1s,5r)-1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(1s,5r)-1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a fluorophenyl group.
(1s,5r)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane: Features a methylphenyl group.
Uniqueness
The presence of the bromophenyl group in (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRUTSPEDPIBP-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CNC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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